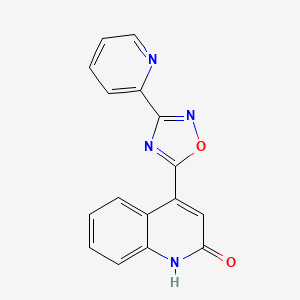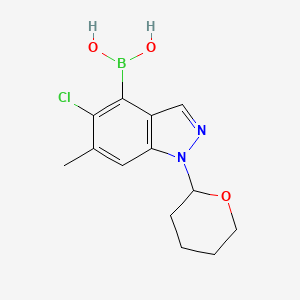
(5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid is a boronic acid derivative with a complex molecular structure It is characterized by the presence of a boronic acid group attached to an indazole ring, which is further substituted with a chloro and a methyl group, as well as a tetrahydropyran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable precursor.
Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced via electrophilic substitution reactions.
Attachment of the Tetrahydropyran Moiety: The tetrahydropyran moiety can be attached through a nucleophilic substitution reaction.
Formation of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
化学反应分析
Types of Reactions
(5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The indazole ring can undergo reduction reactions to form dihydroindazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydroindazole derivatives.
Substitution: Various substituted indazole derivatives.
科学研究应用
(5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It can be used as a probe to study biological processes involving boronic acids.
Industry: It can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of (5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition and other biological processes. The indazole ring can also interact with various biological targets, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
(5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid Pinacol Ester: This compound is similar in structure but contains a pinacol ester group instead of a boronic acid group.
5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: This compound contains a dioxaborolan group instead of a boronic acid group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and development in multiple fields.
属性
分子式 |
C13H16BClN2O3 |
|---|---|
分子量 |
294.54 g/mol |
IUPAC 名称 |
[5-chloro-6-methyl-1-(oxan-2-yl)indazol-4-yl]boronic acid |
InChI |
InChI=1S/C13H16BClN2O3/c1-8-6-10-9(12(13(8)15)14(18)19)7-16-17(10)11-4-2-3-5-20-11/h6-7,11,18-19H,2-5H2,1H3 |
InChI 键 |
SVCLYILMFZBLBO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=CC2=C1C=NN2C3CCCCO3)C)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503985.png)
![3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12503988.png)
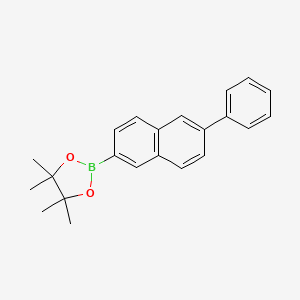
![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12504003.png)

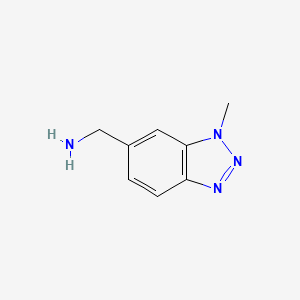
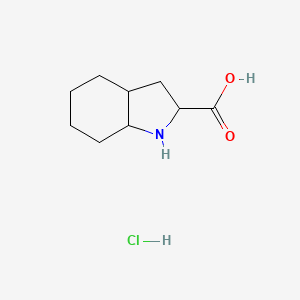
methyl}-1H-tetrazole](/img/structure/B12504015.png)

![3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12504022.png)

![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12504051.png)
